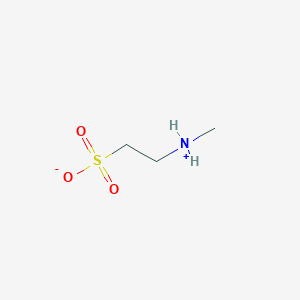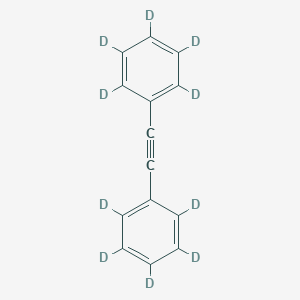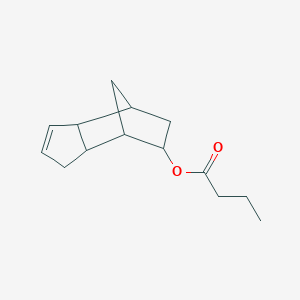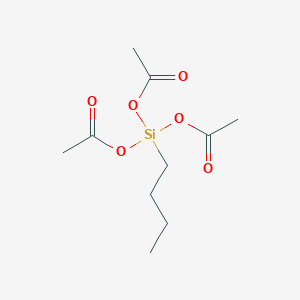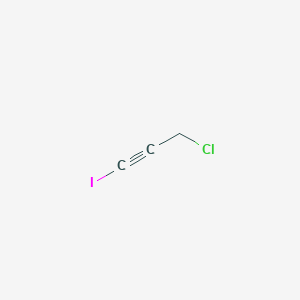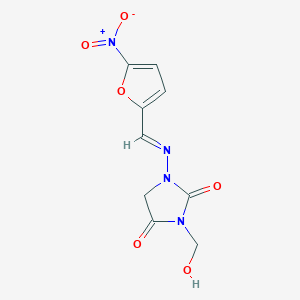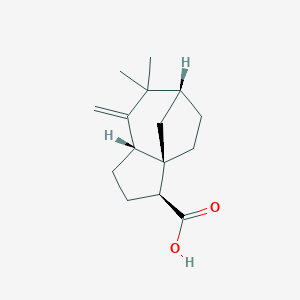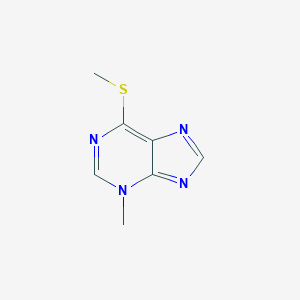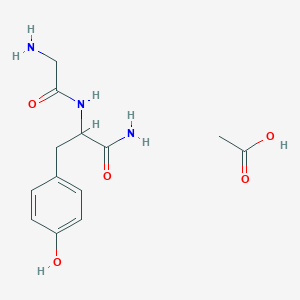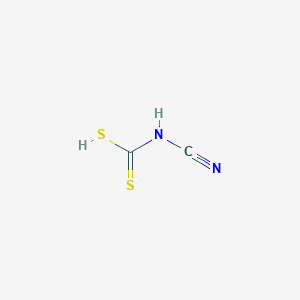
Cyanodithioimidocarbonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanodithioimidocarbonic acid (CDTA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfur-containing molecule that can form strong complexes with metal ions, making it useful in a variety of applications.
Applications De Recherche Scientifique
Cyanodithioimidocarbonic acid has been used in a variety of scientific research applications, including metal ion extraction, electrochemistry, and catalysis. It is particularly useful in the extraction of rare earth metals, which are important for a variety of industrial applications. Cyanodithioimidocarbonic acid has also been used in electrochemical studies to understand the behavior of metal ions in solution. Additionally, Cyanodithioimidocarbonic acid has been used as a catalyst in organic reactions, such as the synthesis of cyclic carbonates.
Mécanisme D'action
The mechanism of action of Cyanodithioimidocarbonic acid is based on its ability to form strong complexes with metal ions. The sulfur atoms in Cyanodithioimidocarbonic acid can coordinate with metal ions, forming stable complexes. This makes Cyanodithioimidocarbonic acid useful in the extraction of metal ions from solutions. Additionally, the complex formation between Cyanodithioimidocarbonic acid and metal ions can alter the reactivity of the metal ions, making Cyanodithioimidocarbonic acid useful as a catalyst in organic reactions.
Effets Biochimiques Et Physiologiques
Cyanodithioimidocarbonic acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. Cyanodithioimidocarbonic acid has also been used as a chelating agent in medical applications, such as the treatment of heavy metal poisoning.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Cyanodithioimidocarbonic acid in lab experiments include its ability to form stable complexes with metal ions, its low toxicity, and its ease of synthesis. However, Cyanodithioimidocarbonic acid has some limitations as well. It can only form complexes with certain metal ions, and its complex formation can be affected by pH and other environmental factors.
Orientations Futures
There are several future directions for research on Cyanodithioimidocarbonic acid. One area of interest is the development of new synthesis methods for Cyanodithioimidocarbonic acid that are more efficient and environmentally friendly. Additionally, there is potential for the use of Cyanodithioimidocarbonic acid in the development of new catalysts for organic reactions. Further studies are also needed to understand the biochemical and physiological effects of Cyanodithioimidocarbonic acid and its potential as a chelating agent for medical applications.
Conclusion:
Cyanodithioimidocarbonic acid is a sulfur-containing molecule that has been widely used in scientific research due to its ability to form stable complexes with metal ions. It has been used in a variety of applications, including metal ion extraction, electrochemistry, and catalysis. Although there is still much to be learned about Cyanodithioimidocarbonic acid, it has shown promise as a useful tool in scientific research.
Méthodes De Synthèse
Cyanodithioimidocarbonic acid can be synthesized through a multi-step process. The first step involves the reaction of cyanogen chloride with thiourea to form cyanodithioimidocarbonic acid chloride. This intermediate is then reacted with sodium hydroxide to form the final product, Cyanodithioimidocarbonic acid. The synthesis of Cyanodithioimidocarbonic acid is relatively simple and can be easily scaled up for larger quantities.
Propriétés
Numéro CAS |
108-04-3 |
|---|---|
Nom du produit |
Cyanodithioimidocarbonic acid |
Formule moléculaire |
C2H2N2S2 |
Poids moléculaire |
118.19 g/mol |
Nom IUPAC |
cyanocarbamodithioic acid |
InChI |
InChI=1S/C2H2N2S2/c3-1-4-2(5)6/h(H2,4,5,6) |
Clé InChI |
FKTUXVQEOXYNMO-UHFFFAOYSA-N |
SMILES isomérique |
C(#N)N=C(S)S |
SMILES |
C(#N)NC(=S)S |
SMILES canonique |
C(#N)NC(=S)S |
Autres numéros CAS |
108-04-3 |
Synonymes |
Carbamodithioic acid, cyano- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




